An In-depth Technical Guide to Diisopropylamine Dichloroacetate (DADA)
An In-depth Technical Guide to Diisopropylamine Dichloroacetate (DADA)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Diisopropylamine dichloroacetate (DADA), a salt formed from diisopropylamine and dichloroacetic acid, has emerged as a compound of significant interest in metabolic research and oncology. Initially recognized for its use in treating chronic liver diseases in Japan, recent studies have illuminated its potential as a metabolic modulator with potent anti-cancer properties. This technical guide provides a comprehensive literature review of DADA, delving into its synthesis, physicochemical properties, and complex mechanism of action. We will explore its role as a prodrug of dichloroacetate (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK), and the potential synergistic contributions of the diisopropylamine moiety. This document will further detail established analytical methodologies for its quantification, summarize key findings from preclinical studies, and discuss its toxicological profile and therapeutic potential.
Introduction: Unveiling Diisopropylamine Dichloroacetate
Diisopropylamine dichloroacetate (DADA), also known as diisopropylammonium dichloroacetate, is a chemical entity that has garnered renewed attention for its therapeutic potential, particularly in the realm of cancer metabolism.[1] Historically, it has been used in Japan for the management of chronic liver conditions.[2] DADA is the salt formed by the acid-base reaction between the secondary amine diisopropylamine and the carboxylic acid dichloroacetic acid.[2]
This guide will focus on the technical aspects of DADA, providing researchers and drug development professionals with a detailed understanding of its properties and biological activities. The primary active component of DADA is considered to be the dichloroacetate (DCA) anion, a well-studied small molecule that inhibits pyruvate dehydrogenase kinase (PDK), thereby reactivating the pyruvate dehydrogenase (PDH) complex.[2][3] This action effectively shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a metabolic reprogramming that can be detrimental to cancer cells.[3]
Physicochemical Properties and Synthesis
Chemical and Physical Properties
DADA is a white crystalline powder with the chemical formula C₈H₁₇Cl₂NO₂ and a molar mass of approximately 230.13 g/mol .[1] It is soluble in water, ethanol, and chloroform, and slightly soluble in ether.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl₂NO₂ | [1] |
| Molar Mass | 230.13 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water, ethanol, chloroform; slightly soluble in ether | [1] |
Synthesis of Diisopropylamine Dichloroacetate
The synthesis of DADA is a straightforward acid-base reaction. While detailed, step-by-step protocols with purification specifics are not extensively published in peer-reviewed literature, the fundamental principle involves the combination of equimolar amounts of diisopropylamine and dichloroacetic acid.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Diisopropylamine Dichloroacetate.
Experimental Protocol: Laboratory-Scale Synthesis of Diisopropylamine Dichloroacetate
The following is a generalized protocol based on the principles of salt formation between a carboxylic acid and an amine. This protocol should be adapted and optimized by the user.
Materials:
-
Dichloroacetic acid (DCA)
-
Diisopropylamine (DIPA)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution of Acid: In a round-bottom flask, dissolve a specific molar amount of dichloroacetic acid in a sufficient volume of anhydrous diethyl ether. Cool the solution in an ice bath with continuous stirring.
-
Addition of Amine: Slowly add an equimolar amount of diisopropylamine to the cooled DCA solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Precipitation: Upon addition of the diisopropylamine, a white precipitate of Diisopropylamine Dichloroacetate should form.
-
Reaction Completion: Continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified Diisopropylamine Dichloroacetate product in a vacuum oven at a low temperature to remove any residual solvent.
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Characterization: Confirm the identity and purity of the synthesized DADA using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Mechanism of Action: A Tale of Two Moieties
The primary mechanism of action of DADA is attributed to the dichloroacetate (DCA) anion, which functions as an inhibitor of pyruvate dehydrogenase kinase (PDK).[2][3]
Caption: Mechanism of action of DADA via DCA-mediated inhibition of PDK.
The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5] In many cancer cells, the PDH complex is inactivated by phosphorylation, a reaction catalyzed by PDK.[3] This inactivation leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), where glucose is fermented to lactate even in the presence of oxygen.[3]
By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[3] This restores the flow of pyruvate into the mitochondria for oxidative phosphorylation, leading to several anti-cancer effects:
-
Reduced Lactate Production: Shifting metabolism away from glycolysis decreases the production of lactate, which contributes to an acidic tumor microenvironment that promotes tumor invasion and suppresses immune responses.[3]
-
Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration can lead to an increase in the production of reactive oxygen species, which can induce apoptosis in cancer cells.[3]
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Induction of Apoptosis: The metabolic reprogramming induced by DCA can trigger programmed cell death in cancer cells.[2]
The Role of the Diisopropylamine Moiety
While DCA is the primary driver of DADA's metabolic effects, the diisopropylamine (DIPA) cation may also contribute to its overall activity. It has been suggested that the DIPA moiety may play a key role in the superior anti-tumor efficacy of DADA compared to DCA alone.[4] Although the precise mechanisms are not fully elucidated, potential contributions of DIPA could include:
-
Enhanced Cellular Uptake: The lipophilic nature of the diisopropyl groups may facilitate the transport of the dichloroacetate anion across the cell membrane, leading to higher intracellular concentrations compared to the administration of DCA salts with smaller, more hydrophilic cations.
-
Vasodilatory Effects: Diisopropylamine is known to have vasodilatory properties, which could potentially improve blood flow and oxygen delivery to tissues.[2]
Preclinical Research and Therapeutic Applications
Anti-Cancer Activity
A growing body of preclinical evidence supports the anti-cancer potential of DADA.
-
In Vitro Studies: DADA has demonstrated cytotoxic effects against various cancer cell lines. For instance, in a study on the MDA-MB-231 breast cancer cell line, DADA exhibited a significantly lower half-maximal inhibitory concentration (IC₅₀) of 7.1 ± 1.1 mmol/L compared to 15.6 ± 2.0 mmol/L for DCA.[4] DADA treatment has also been shown to inhibit lactate production and glucose uptake in cancer cells.[4] Furthermore, DADA can induce autophagy in cancer cells, which can either promote survival or lead to cell death depending on the context.[4]
-
In Vivo Studies: In a subcutaneous breast cancer xenograft model, DADA demonstrated superior tumor growth inhibition compared to DCA at an equivalent molar dose.[4]
Other Therapeutic Areas
-
Liver Disease: DADA has been used in Japan for the treatment of chronic liver diseases, including fatty liver and hepatitis.[2]
-
Metabolic Disorders and Influenza: A study in a mouse model of severe influenza demonstrated that DADA, as a PDK4 inhibitor, could restore PDH activity, improve ATP production, and significantly increase survival rates.[4][5]
Analytical Methodologies
Accurate quantification of DADA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Experimental Protocol: HPLC for the Quantification of DADA
The following is a detailed HPLC method adapted from a patent for the quality control of DADA preparations.[6]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica gel.
-
Mobile Phase: A mixture of a perchloric acid solution and acetonitrile.
-
Flow Rate: 0.8 - 1.2 mL/min.[6]
-
Detection Wavelength: 200 - 400 nm.[6]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of DADA of known concentration in the mobile phase. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution (from a formulation): Dissolve the DADA-containing formulation in the mobile phase to achieve a target concentration within the calibration range.[6]
-
Biological Samples (e.g., plasma, urine): Sample preparation will likely involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant before injection. Method development and validation for biological matrices are essential.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the DADA peak based on its retention time compared to the standard.
-
Quantify the amount of DADA in the samples by comparing the peak area to the calibration curve.
Toxicology and Safety Profile
The toxicological profile of DADA is an important consideration for its potential therapeutic use.
-
Acute Toxicity: The median lethal dose (LD₅₀) of DADA administered orally in mice has been reported to be 1700 mg/kg.[4]
-
Adverse Effects: Some studies have reported occasional drowsiness, vertigo, nausea, and vomiting in patients at the initial stage of DADA use, which tend to resolve with continued administration.
-
Regulatory Status: It is important to note that while DADA has been used in Japan, the U.S. Food and Drug Administration (FDA) considers pangamic acid and its derivatives, including DADA, as unapproved and potentially unsafe dietary components.[2]
Further comprehensive toxicological studies are needed to fully characterize the safety profile of DADA, especially for long-term use and in the context of cancer therapy.
Conclusion and Future Directions
Diisopropylamine dichloroacetate is a promising metabolic modulator with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of PDK by its DCA component, offers a rational approach to targeting the metabolic vulnerabilities of cancer cells. The diisopropylamine moiety may provide advantages in terms of cellular uptake and overall efficacy compared to DCA alone.
For researchers and drug development professionals, DADA represents a compelling lead compound for further investigation. Future research should focus on:
-
Optimized Synthesis and Formulation: Development of robust and scalable synthesis and purification protocols, as well as stable and bioavailable formulations.
-
Detailed Mechanistic Studies: Elucidation of the precise role of the diisopropylamine moiety in cellular uptake, target engagement, and overall anti-tumor activity.
-
Comprehensive Toxicology: In-depth evaluation of the short-term and long-term toxicity of DADA to establish a clear safety profile.
-
Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of DADA in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.
The information presented in this technical guide provides a solid foundation for the continued exploration of Diisopropylamine dichloroacetate as a potential therapeutic agent.
References
-
Su L, Zhang H, Yan C, et al. Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model. Oncotarget. 2016;7(40):65721-65731. [Link]
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Wikipedia. Diisopropylamine dichloroacetate. [Link]
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Dong G, Chen Q, Wang Q, et al. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels. Oncotarget. 2016;7(42):68170-68178. [Link]
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Wikipedia. Diisopropylamine dichloroacetate. [Link]
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Yamane K, Indalao IL, Chida J, et al. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLoS One. 2014;9(5):e98032. [Link]
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Danheiser RL, Nowick JS, Lee JH, Miller RF, Huboux AH. SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. 1996;73:61. [Link]
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Wilson JE, Wilson MW. 5-Dodecen-2-one, (E)-. Organic Syntheses. 1980;59:202. [Link]
- Method for quality control of dichloroacetic acid diisopropylamine or prepar
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Diisopropylamine Dichloroacetate. PatSnap Synapse. [Link]
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The antitumor effect of diisopropylamine dichloroacetate on non-small cell lung cancer and its influence on the tumor immune microenvironment. Frontiers in Oncology. 2024. [Link]
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Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. Journal of Chromatography B: Biomedical Sciences and Applications. 2000;745(2):397-405. [Link]
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Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers (Basel). 2019;11(11):1799. [Link]
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Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLoS One. 2014;9(5):e98032. [Link]
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Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses. 2014;91:1. [Link]
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Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Cancers (Basel). 2023;15(12):3241. [Link]
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